

Spectroscopic Characterization of 6-Phenoxy nicotinoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Phenoxy nicotinoyl Chloride**

Cat. No.: **B1351052**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **6-Phenoxy nicotinoyl Chloride**, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Phenoxy nicotinoyl Chloride**. These predictions are derived from the known spectral characteristics of related acyl chlorides and phenoxy nicotinic acid derivatives.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.80	d	1H	H-2 (Pyridine)
~8.10	dd	1H	H-4 (Pyridine)
~7.45	t	2H	H-3', H-5' (Phenyl)
~7.25	t	1H	H-4' (Phenyl)
~7.15	d	2H	H-2', H-6' (Phenyl)
~7.00	d	1H	H-5 (Pyridine)

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~168.0	C=O (Acid Chloride)
~163.0	C-6 (Pyridine)
~155.0	C-1' (Phenyl)
~152.0	C-2 (Pyridine)
~140.0	C-4 (Pyridine)
~130.0	C-3', C-5' (Phenyl)
~126.0	C-4' (Phenyl)
~122.0	C-2', C-6' (Phenyl)
~118.0	C-3 (Pyridine)
~110.0	C-5 (Pyridine)

Predicted IR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780 - 1750	Strong	C=O stretch (Acid Chloride)
~1580, 1480, 1450	Medium-Strong	C=C and C=N stretching (Aromatic rings)
~1240 - 1200	Strong	C-O-C asymmetric stretch (Aryl ether)
~1160	Medium	C-O-C symmetric stretch (Aryl ether)
~850 - 750	Strong	C-H out-of-plane bending (Aromatic)
~700 - 650	Medium	C-Cl stretch

Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
233/235	~40 / 13	[M] ⁺ (Molecular ion peak with ³⁵ Cl/ ³⁷ Cl isotopes)
198	~100	[M-Cl] ⁺ (Base peak, loss of chlorine radical)
140	Moderate	[C ₆ H ₅ O-C ₅ H ₃ N] ⁺
112	Moderate	[C ₅ H ₄ NCO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Phenoxy nicotinoyl Chloride** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum at a probe temperature of 298 K.
 - Use a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.
 - Apply a 30-degree pulse width.
 - Collect 16 scans and process the data with an exponential line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
 - Apply a 30-degree pulse width.
 - Collect 1024 scans and process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **6-Phenoxy nicotinoyl Chloride** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:

- Record the spectrum over a range of 4000-400 cm^{-1} .
- Co-add 32 scans to improve the signal-to-noise ratio.
- Acquire the spectrum at a resolution of 4 cm^{-1} .
- Perform a background scan of the clean ATR crystal prior to sample analysis.

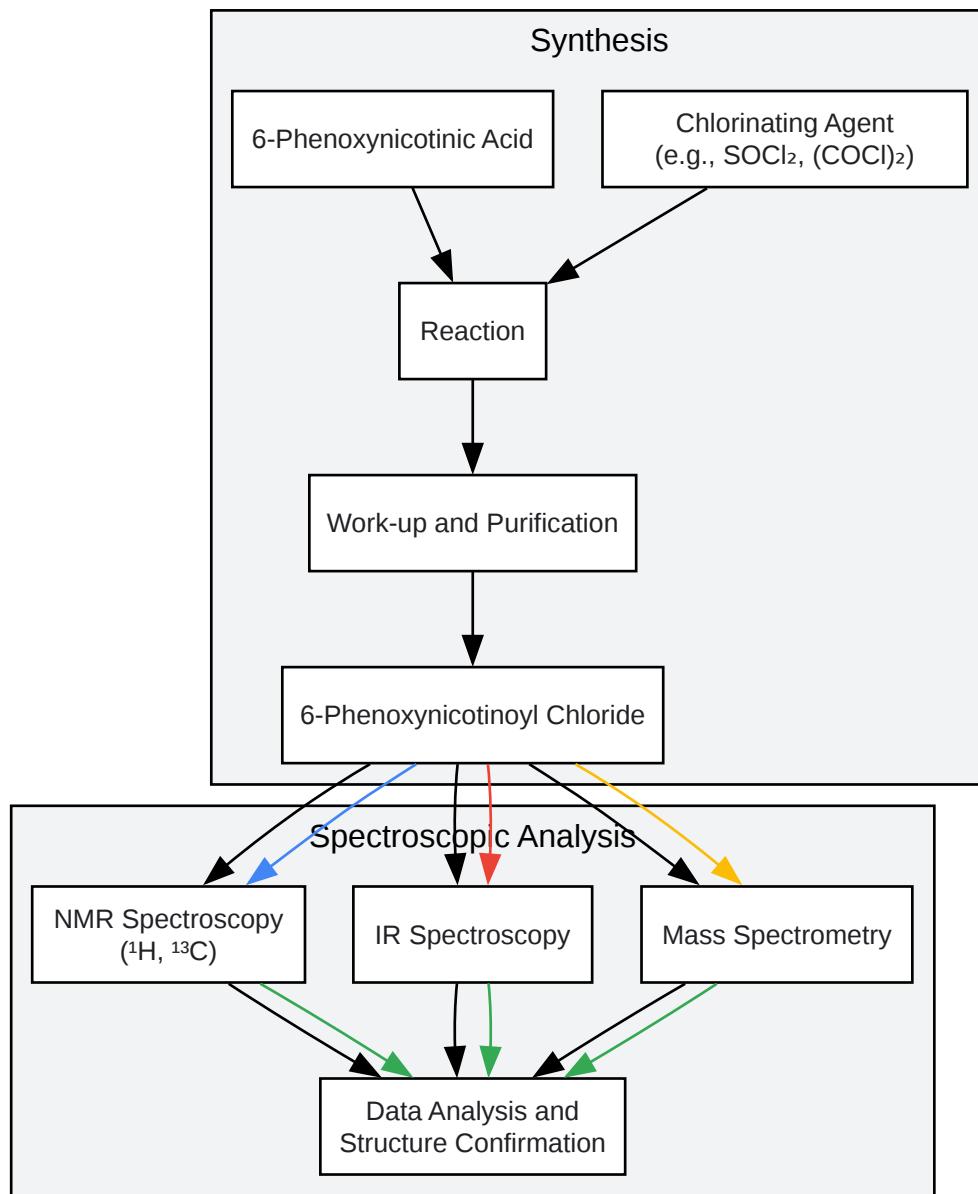
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **6-Phenoxy nicotinoyl Chloride** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or a gas chromatography (GC) inlet.
- Instrumentation: Employ an electron ionization (EI) mass spectrometer.
- Data Acquisition:
 - Use an ionization energy of 70 eV.
 - Set the ion source temperature to 200-250 °C.
 - Scan a mass range of m/z 40-400.
 - The data system will record the mass-to-charge ratio (m/z) and the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **6-Phenoxy nicotinoyl Chloride**.

Workflow for Synthesis and Spectroscopic Analysis

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Caption: A flowchart illustrating the synthesis of **6-Phenoxy nicotinoyl Chloride** followed by its structural characterization using NMR, IR, and Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Phenoxy nicotinoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351052#spectroscopic-data-for-6-phenoxy nicotinoyl-chloride-nmr-ir-ms>

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com